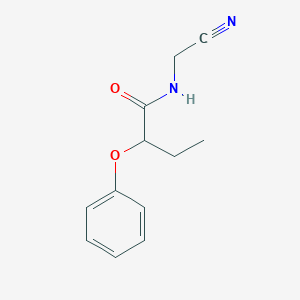![molecular formula C17H18ClNOS B4088454 N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4088454.png)
N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide, also known as CMPT, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide is not fully understood, but it is believed to involve the inhibition of protein kinases such as CK2. Protein kinases play a critical role in cellular signaling pathways, and their dysregulation has been implicated in the development of various diseases, including cancer. By inhibiting the activity of protein kinases, N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide may disrupt these signaling pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of protein kinase activity, and the disruption of cellular signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as arthritis and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide in lab experiments is its potential as a tool for studying the role of protein kinases in cellular signaling pathways. Its ability to inhibit the activity of protein kinases such as CK2 may make it useful in the development of new cancer therapies. However, one limitation of using N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide, including the development of new anticancer therapies based on its ability to induce apoptosis in cancer cells. Other potential applications include the use of N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide as a tool for studying the role of protein kinases in cellular signaling pathways and the development of new drugs for the treatment of other diseases such as arthritis and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide has been used in a variety of scientific research applications, including as a potential anticancer agent and as a tool for studying the role of protein kinases in cellular signaling pathways. One study found that N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide inhibited the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. Another study found that N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide inhibited the activity of the protein kinase CK2, which has been implicated in the development of various cancers.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-11-4-8-15(9-5-11)21-13(3)17(20)19-14-7-6-12(2)16(18)10-14/h4-10,13H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYVZOMOKYLCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)sulfanyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B4088393.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide](/img/structure/B4088397.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4088405.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4088406.png)
![1-[(4-fluorophenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide](/img/structure/B4088413.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}urea trifluoroacetate](/img/structure/B4088421.png)
![2-(benzylthio)-N-{4-[(sec-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B4088429.png)
![3-chloro-4-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4088435.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4088455.png)

![N-benzyl-4-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4088459.png)
![2-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B4088460.png)
![8-bromo-6-fluoro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4088464.png)